molecular formula C13H16N4O2 B2866893 ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate CAS No. 2034371-51-0

ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate

Cat. No.: B2866893
CAS No.: 2034371-51-0
M. Wt: 260.297
InChI Key: IEQQLQUTBUXRQS-UHFFFAOYSA-N
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Description

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a pyridine ring and a pyrazole ring, which are both heterocyclic structures known for their significant roles in medicinal chemistry. The presence of these rings in the molecular structure of this compound imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their functions. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s activity . Alternatively, it could activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression without causing toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production and metabolic balance of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes, depending on its physicochemical properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression, or in the mitochondria, where it can affect metabolic processes.

Preparation Methods

The synthesis of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-(pyridin-4-yl)-1H-pyrazole and 2-(2-aminoethyl)pyridine. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or toluene, and catalysts such as sodium hydroxide or potassium carbonate .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate can be compared with other similar compounds, such as:

  • N-(2-(1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
  • N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
  • N-(1H-indol-5-yl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

These compounds share structural similarities, such as the presence of heterocyclic rings, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of pyridine and pyrazole rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-13(18)15-7-8-17-10-12(9-16-17)11-3-5-14-6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQQLQUTBUXRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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